molecular formula C12H23ClSi B3150128 (-)-Camphanyldimethylchlorosilane CAS No. 684284-12-6

(-)-Camphanyldimethylchlorosilane

Cat. No.: B3150128
CAS No.: 684284-12-6
M. Wt: 230.85 g/mol
InChI Key: RLCKCZCAGHPQMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound refers to the methods used to create it in the laboratory. This often involves reactions between different reagents, under specific conditions of temperature, pressure, and pH .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, UV-Vis, etc . These techniques can provide information about the types of atoms in the molecule, their arrangement, and the types of bonds between them.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (like heat, light, etc.), and the products formed from these reactions .


Physical and Chemical Properties Analysis

The physical properties of a compound include its state of matter at room temperature, melting point, boiling point, density, etc. Chemical properties refer to its reactivity with other substances, stability, flammability, etc .

Scientific Research Applications

Synthesis of Amino Acid Methyl Esters

(-)-Camphanyldimethylchlorosilane is involved in the synthesis of amino acid methyl esters. This method is notable for its compatibility with a wide range of amino acids, including natural, aromatic, and aliphatic ones, and is executed at room temperature using methanol and trimethylchlorosilane (Li & Sha, 2008).

Enhancement of Membrane Properties

In the field of fuel cell technology, organosilane functionalized graphene oxides, synthesized using compounds including trimethylchlorosilane, have been used to improve the properties of sulfonated poly(ether ether ketone) membranes. This results in higher ion-exchange capacity, better water uptake, and improved proton conductivity, making them suitable for use in direct methanol fuel cells (Jiang, Zhao, & Manthiram, 2013).

Ceramic Membrane Surface Modification

Surface modification of ceramic membranes for direct contact membrane distillation has been achieved using compounds like trimethylchlorosilane. This treatment increases the hydrophobicity of the membrane surfaces, enhancing their suitability for membrane distillation applications (Hendren, Brant, & Wiesner, 2009).

Chromatography Applications

Alkyldimethylsilyl bonded silica packings, prepared using compounds such as octyldimethylmonochlorosilane, demonstrate hydrophobic properties and are used in reversed-phase chromatography. These packings are notable for their retention characteristics and surface structure, contributing to chromatographic separations (Roumeliotis & Unger, 1978).

Surface Chemical Modification of Silica Aerogels

Silica aerogels' surface properties are significantly altered using various alkyl-alkoxy/chloro silane compounds, including alkylchlorosilanes. This leads to variations in hydrophobicity, thermal stability, and physical properties, broadening the application range of these aerogels (Rao, Kulkarni, Amalnerkar, & Seth, 2003).

Development of Polytitanosiloxane Coatings

Polytitanosiloxane coatings, derived from Ti(OC2H5)4-modified organosilane precursors, have been developed for application on aluminum substrates. These coatings are investigated for their corrosion protection properties and depend on factors like the organosilane to Ti(OC2H5)4 ratios (Sugama, Kukacka, & Carciello, 1990).

Organosilane Compounds in Radical Reactions

Novel water-soluble organosilane compounds have been developed for application in radical reactions in aqueous media. These compounds, synthesized using trichlorosilane or tetrachlorosilane, are effective in the radical reduction of various substrates, demonstrating their utility in chemical synthesis (Yamazaki, Togo, Nogami, & Yokoyama, 1997).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the biochemical level. This is especially relevant for drugs, as it helps us understand how they exert their therapeutic effects .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and precautions to be taken while handling and storing .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and how it could be modified to enhance its properties or reduce its hazards .

Properties

IUPAC Name

chloro-dimethyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClSi/c1-11(2)9-6-7-12(11,3)10(8-9)14(4,5)13/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCKCZCAGHPQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)[Si](C)(C)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703481
Record name Chloro(dimethyl)(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

684284-12-6
Record name Chloro(dimethyl)(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Camphanyldimethylchlorosilane
Reactant of Route 2
(-)-Camphanyldimethylchlorosilane
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(-)-Camphanyldimethylchlorosilane
Reactant of Route 4
(-)-Camphanyldimethylchlorosilane
Reactant of Route 5
(-)-Camphanyldimethylchlorosilane
Reactant of Route 6
(-)-Camphanyldimethylchlorosilane

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